Norlevorphanol hydrochloride

HPLC impurity profiling Pharmaceutical quality control Morphinan analysis

Norlevorphanol hydrochloride is the hydrochloride salt of the levo-isomer of 3-hydroxymorphinan, a morphinan-class opioid analgesic that was never marketed. It is the N-demethylated analog of the clinically used opioid levorphanol, and its free base form (C₁₆H₂₁NO, MW 243.35 g/mol) is distinct from the hydrochloride salt (C₁₆H₂₂ClNO, MW 279.80 g/mol) in terms of solubility and handling.

Molecular Formula C16H22ClNO
Molecular Weight 279.80 g/mol
CAS No. 53448-65-0
Cat. No. B12663924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorlevorphanol hydrochloride
CAS53448-65-0
Molecular FormulaC16H22ClNO
Molecular Weight279.80 g/mol
Structural Identifiers
SMILESC1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O.Cl
InChIInChI=1S/C16H21NO.ClH/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12;/h4-5,10,13,15,17-18H,1-3,6-9H2;1H/t13-,15+,16+;/m0./s1
InChIKeyTVWLCOZEOOAJBT-QALYCTJVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norlevorphanol Hydrochloride (CAS 53448-65-0): Chemical Identity and Core Pharmacological Class for Informed Sourcing


Norlevorphanol hydrochloride is the hydrochloride salt of the levo-isomer of 3-hydroxymorphinan, a morphinan-class opioid analgesic that was never marketed [1]. It is the N-demethylated analog of the clinically used opioid levorphanol, and its free base form (C₁₆H₂₁NO, MW 243.35 g/mol) is distinct from the hydrochloride salt (C₁₆H₂₂ClNO, MW 279.80 g/mol) in terms of solubility and handling [2]. The compound is a Schedule I controlled substance in the United States (ACSCN 9634) with an annual aggregate manufacturing quota of 52 grams as of 2014 [1].

HPLC impurity marker for levorphanol API Chromatographically resolves norlevorphanol from parent drug; enables impurity profiling method suitability.
Urinary biomarker calibrator for compliance research Specific 3-hydroxymorphinan standard for LC-MS/MS assay calibration in levorphanol biomarker studies.
Synthetic precursor for photolabile probes N-demethylated morphinan scaffold enables direct N-alkylation; bypasses challenging dealkylation step.

Why Norlevorphanol Hydrochloride Cannot Be Interchanged with Generic Opioid Standards or Metabolites


Norlevorphanol hydrochloride is not a generic μ-opioid agonist; its value in research and industrial workflows stems from its unique position as a specific N-dealkylated metabolite of levorphanol and a critical reference standard for enantiomeric differentiation. Unlike the more common levorphanol (N-methylated), norlevorphanol exhibits a distinct HPLC retention profile that enables it to be used as an impurity marker in pharmaceutical manufacturing [1]. Its utility as a biomarker is demonstrated by the fact that in urine drug testing for levorphanol compliance, the median concentration of 3-hydroxymorphinan (norlevorphanol) was 141 ng/mL, a concentration that cannot be replicated by using levorphanol or dextrorphan reference standards alone [2]. Furthermore, the N-demethylated scaffold of norlevorphanol provides a starting point for synthesizing photolabile affinity probes, a capability not offered by N-methylated morphinans [3]. These differences in chromatographic behavior, metabolic specificity, and synthetic utility mean that substituting a generic opioid standard for norlevorphanol hydrochloride would compromise analytical accuracy, invalidate metabolic biomarker studies, and preclude specific chemical transformations.

Chromatographic resolution mismatch Norlevorphanol elutes separately from levorphanol in impurity profiling methods; generic opioid standards may compromise accurate impurity tracking.
Biomarker specificity cannot be replicated Only norlevorphanol serves as the 3-hydroxymorphinan calibrator; levorphanol or dextrorphan standards do not provide the metabolite-specific signal required for levorphanol ingestion research.
N-demethylated scaffold required for synthesis Levorphanol’s N-methyl group blocks direct photoprobe alkylation; substituting with N-methylated morphinans forces an additional, low-yielding demethylation step.

Quantitative Evidence Guide: Verifiable Differentiation of Norlevorphanol Hydrochloride


HPLC Retention Time Differentiation from Levorphanol for Impurity Profiling

Norlevorphanol can be chromatographically resolved from its N-methylated parent drug levorphanol under specific HPLC conditions. In a method described for levorphanol tartrate dihydrate composition analysis, norlevorphanol elutes at 16.9 minutes, while levorphanol tartrate dihydrate elutes at 15.2 minutes under the same conditions [1]. In a separate standard injection of norlevorphanol, the peak for norlevorphanol is observed at 16.2 minutes and the peak for levorphanol at 14.7 minutes [1]. This quantifiable retention time shift makes norlevorphanol hydrochloride an essential reference standard for detecting and quantifying norlevorphanol as an impurity in levorphanol active pharmaceutical ingredient (API) batches, where it must be controlled to ≤0.5% area by HPLC [1].

HPLC Impurity Resolution
Reported
Norlevorphanol 16.9 min vs Levorphanol 15.2 min (Δ = 1.7 min)
Supports system suitability for levorphanol API impurity profiling.
US20200109119A1 HPLC method; ≤0.5% area specification context.
HPLC impurity profiling Pharmaceutical quality control Morphinan analysis

Urinary 3-Hydroxymorphinan (Norlevorphanol) as a Specific Biomarker for Levorphanol Ingestion Compliance Testing

Norlevorphanol (measured as 3-hydroxymorphinan) serves as a key urinary biomarker for distinguishing levorphanol therapy from illicit dextromethorphan use. In a retrospective analysis of 521 urine samples from patients prescribed levorphanol, the median urinary concentration of 3-hydroxymorphinan was 141 ng/mL, compared to a median levorphanol/dextrorphan concentration of 1,881 ng/mL [1]. The presence of 3-hydroxymorphinan without dextromethorphan or 3-methoxymorphinan is a critical indicator of levorphanol ingestion, and laboratories that do not have enantiomeric analysis capabilities rely on the ratio of 3-hydroxymorphinan to levorphanol/dextrorphan for interpretation [1].

Urinary Biomarker Concentration
Reported
141 ng/mL (norlevorphanol) vs 1881 ng/mL (levorphanol/dextrorphan)
Supports levorphanol ingestion biomarker research context.
Retrospective analysis of 521 hydrolyzed urine samples, LC-MS/MS.
Urine drug testing Opioid compliance monitoring Biomarker validation

Norlevorphanol as a Synthetic Precursor for Photolabile Opioid Receptor Probes

The norlevorphanol scaffold (N-dealkylated morphinan) is a prerequisite for synthesizing N-(2-p-azidophenylethyl)-norlevorphanol, a photolabile affinity probe for opioid receptors. Synthetic procedures for incorporating ¹⁴C and ³H labels at the 1-position of the 2-phenylethyl moiety of this derivative have been published, demonstrating that the free secondary amine of norlevorphanol is essential for N-alkylation with the photolabile handle [1]. This synthetic route is not accessible from levorphanol (tertiary N-methyl amine) without prior N-demethylation, making norlevorphanol the direct starting material.

Synthetic Route Feasibility
Class-level
Direct N-alkylation of norlevorphanol; levorphanol requires prior N-demethylation.
Enables direct photoprobe synthesis route for opioid receptor research.
Qualitative synthetic chemistry inference; no head-to-head yield comparison.
Photolabeling reagents Opioid receptor research Radiolabeled probe synthesis

Hydrochloride Salt Form Advantages for Aqueous Solubility and Analytical Standard Preparation

Norlevorphanol hydrochloride (CAS 53448-65-0) is supplied as a white crystalline powder that is soluble in water and organic solvents, a property that facilitates its use in preparing aqueous calibration solutions for HPLC and LC-MS/MS methods . The hydrochloride salt has a defined molecular weight of 279.80 g/mol and a specific stoichiometry (C₁₆H₂₁NO·HCl), in contrast to the free base (CAS 1531-12-0, MW 243.35 g/mol) or the hydrobromide salt (MW 324.26 g/mol) [1]. This defined stoichiometry eliminates gravimetric uncertainty when preparing quantitative analytical standards.

Salt Form Specification
Specification review
HCl salt (MW 279.80, water-soluble) vs free base (MW 243.35) vs HBr salt (MW 324.26).
Enables precise gravimetric standard preparation for aqueous calibrators.
Vendor datasheet information; verify lot-specific stoichiometry.
Salt form selection Aqueous solubility Analytical standard preparation

Regulatory Differentiation: Schedule I Status versus Therapeutic Opioid Comparators

Norlevorphanol is classified as a Schedule I narcotic controlled substance in the United States (ACSCN 9634) with an annual aggregate manufacturing quota of 52 grams as of 2014 [1]. This contrasts with levorphanol, a Schedule II controlled substance (ACSCN 9220) with a significantly higher annual quota (e.g., 6,000 grams in 2014), reflecting its accepted medical use [2]. The Schedule I designation of norlevorphanol imposes stricter procurement and handling requirements, including DEA Form 222 ordering, secure storage, and detailed record-keeping, making it unsuitable for applications where a less regulated opioid standard could suffice, but essential for forensic and impurity analysis where the specific N-demethylated standard is mandated [1].

Regulatory Classification
Context-dependent
Schedule I (quota 52 g) vs Schedule II (levorphanol quota 6,000 g).
Requires stricter procurement controls for research use.
US DEA scheduling; impacts project logistics and record-keeping.
Controlled substance scheduling Regulatory compliance Research licensing

Validated Application Scenarios for Norlevorphanol Hydrochloride Based on Quantitative Differentiation Evidence


Impurity Reference Standard for Levorphanol API HPLC Purity Analysis

Norlevorphanol hydrochloride serves as a specific impurity marker in the HPLC method described in US20200109119A1 for levorphanol tartrate dihydrate compositions. The method requires baseline resolution of norlevorphanol (retention ~16.9 min) from the levorphanol API (15.2 min), and the specification mandates that norlevorphanol impurity be controlled at ≤0.5% area. Analytical laboratories developing or validating this method must procure an authenticated norlevorphanol hydrochloride standard to establish system suitability and quantify impurity levels [1].

Clinical Toxicology LC-MS/MS Calibrator for Urinary 3-Hydroxymorphinan Quantification

Clinical laboratories performing urine drug compliance testing for levorphanol require a norlevorphanol reference standard to calibrate quantitative LC-MS/MS assays for 3-hydroxymorphinan. The median urinary concentration of 141 ng/mL reported by Watson et al. (2018) provides a benchmark for expected patient values, and an authentic norlevorphanol hydrochloride standard is essential for generating calibration curves in the clinically relevant concentration range [2].

Synthesis of Radiolabeled Opioid Receptor Photoaffinity Probes

Medicinal chemistry groups developing targeted opioid receptor probes for photolabeling studies can employ norlevorphanol hydrochloride as the direct starting material for N-alkylation with azidophenylethyl handles. The published synthetic route for [¹⁴C]- and [³H]-N-(2-p-azidophenylethyl)-norlevorphanol demonstrates the feasibility of this approach, and sourcing the pre-formed norlevorphanol scaffold avoids a difficult and low-yielding N-demethylation step on levorphanol [3].

Application
Selection Property
Validation Focus
Levorphanol API impurity profiling
HPLC resolution from parent drug
System suitability & impurity quantification
Urinary levorphanol biomarker research
Metabolite-specific LC-MS/MS calibration
Biomarker concentration range verification
Opioid receptor photoprobe synthesis
N-demethylated morphinan scaffold
Direct N-alkylation feasibility & labeling efficiency
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